molecular formula C22H20F3N3O4 B11157833 1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine

1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine

Cat. No.: B11157833
M. Wt: 447.4 g/mol
InChI Key: YINOLNIOPTVJHB-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is a complex organic compound that features a pyridine ring, a furan ring, and a piperazine ring. The presence of trifluoromethoxy and phenoxy groups adds to its chemical diversity and potential reactivity. This compound may have applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Attachment of the trifluoromethoxy group: This step may involve nucleophilic substitution reactions.

    Formation of the piperazine ring: Piperazine can be synthesized through cyclization of appropriate diamines.

    Coupling reactions: The final steps involve coupling the pyridine, furan, and piperazine rings through various organic reactions such as Suzuki coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of palladium or other metal catalysts.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine can undergo various types of chemical reactions:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have pharmacological properties that could be explored for drug development.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors in biological systems, modulating their activity.

    Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridinyl)-4-(5-{[4-methoxyphenoxy]methyl}-2-furoyl)piperazine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(2-Pyridinyl)-4-(5-{[4-chlorophenoxy]methyl}-2-furoyl)piperazine: Contains a chlorophenoxy group instead of a trifluoromethoxy group.

Uniqueness

1-(2-Pyridinyl)-4-(5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furoyl)piperazine is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its electron-withdrawing properties, which can affect the compound’s interactions with other molecules.

Properties

Molecular Formula

C22H20F3N3O4

Molecular Weight

447.4 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone

InChI

InChI=1S/C22H20F3N3O4/c23-22(24,25)32-17-6-4-16(5-7-17)30-15-18-8-9-19(31-18)21(29)28-13-11-27(12-14-28)20-3-1-2-10-26-20/h1-10H,11-15H2

InChI Key

YINOLNIOPTVJHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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